2,2'-(2-Vinylanthracene-9,10-diylidene)dimalononitrile

Description

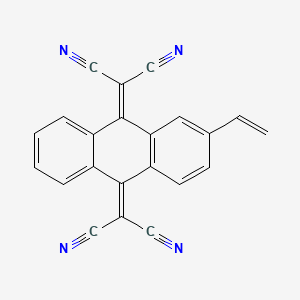

2,2’-(2-Vinylanthracene-9,10-diylidene)dimalononitrile: is a complex organic compound with the molecular formula C22H10N4. It is known for its unique structure, which includes a vinyl group attached to an anthracene core, flanked by two malononitrile groups.

Properties

IUPAC Name |

2-[10-(dicyanomethylidene)-3-ethenylanthracen-9-ylidene]propanedinitrile | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C22H10N4/c1-2-14-7-8-19-20(9-14)22(16(12-25)13-26)18-6-4-3-5-17(18)21(19)15(10-23)11-24/h2-9H,1H2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

SUTLXPZYDBOIRV-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

C=CC1=CC2=C(C=C1)C(=C(C#N)C#N)C3=CC=CC=C3C2=C(C#N)C#N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C22H10N4 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Weight |

330.3 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

1612793-07-3 | |

| Record name | 2,2'-(2-Vinylanthracene-9,10-diylidene)dimalononitrile | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Preparation Methods

Synthetic Routes and Reaction Conditions: The synthesis of 2,2’-(2-Vinylanthracene-9,10-diylidene)dimalononitrile typically involves the reaction of 2-vinylanthracene with malononitrile under specific conditions. The reaction is usually carried out in the presence of a base, such as sodium ethoxide, and a solvent like ethanol. The reaction mixture is heated to facilitate the formation of the desired product .

Industrial Production Methods: While detailed industrial production methods are not widely documented, the compound can be synthesized on a larger scale using similar reaction conditions as in laboratory synthesis. The process involves careful control of temperature, pressure, and reactant concentrations to ensure high yield and purity of the product .

Chemical Reactions Analysis

Types of Reactions: 2,2’-(2-Vinylanthracene-9,10-diylidene)dimalononitrile undergoes various chemical reactions, including:

Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate or hydrogen peroxide.

Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride.

Substitution: The vinyl group allows for substitution reactions, where different substituents can be introduced

Common Reagents and Conditions:

Oxidation: Potassium permanganate in an acidic medium.

Reduction: Lithium aluminum hydride in anhydrous ether.

Substitution: Halogenation using bromine or chlorine in the presence of a catalyst

Major Products Formed:

Oxidation: Formation of anthraquinone derivatives.

Reduction: Formation of reduced anthracene derivatives.

Substitution: Formation of halogenated anthracene derivatives

Scientific Research Applications

2,2’-(2-Vinylanthracene-9,10-diylidene)dimalononitrile has a wide range of applications in scientific research, including:

Chemistry: Used as a building block for the synthesis of more complex organic molecules.

Biology: Investigated for its potential use in biological imaging and as a fluorescent probe.

Medicine: Explored for its potential therapeutic properties, including anticancer activity.

Industry: Utilized in the development of organic electronic materials, such as organic light-emitting diodes (OLEDs) and organic photovoltaics (OPVs)

Mechanism of Action

The mechanism of action of 2,2’-(2-Vinylanthracene-9,10-diylidene)dimalononitrile involves its interaction with various molecular targets and pathways. The compound’s unique structure allows it to interact with specific enzymes and receptors, potentially inhibiting or activating certain biological processes. In the context of organic electronics, the compound’s electronic properties enable it to function as an efficient charge carrier .

Comparison with Similar Compounds

9,10-Bis(dicyanomethylene)anthracene: Similar structure but lacks the vinyl group.

2,2’-(Anthracene-9,10-diylidene)dimalononitrile: Similar structure but without the vinyl substitution.

Uniqueness: 2,2’-(2-Vinylanthracene-9,10-diylidene)dimalononitrile is unique due to the presence of the vinyl group, which imparts distinct chemical and physical properties. This vinyl group enhances the compound’s reactivity and allows for further functionalization, making it a versatile building block in organic synthesis .

Biological Activity

2,2'-(2-Vinylanthracene-9,10-diylidene)dimalononitrile (CAS: 1612793-07-3), also known as 9,10-bis(dicyanomethylene)-2-vinylanthracene, is a compound exhibiting significant biological activity, particularly in the context of fluorescence and photophysical properties. This article explores its synthesis, structural characteristics, biological applications, and research findings relevant to its activity.

- Molecular Formula : C22H10N4

- Molecular Weight : 330.35 g/mol

- Purity : ≥98.0% (HPLC)

- Physical Form : Crystalline powder

Synthesis

The synthesis of this compound typically involves palladium-catalyzed reactions to yield functionalized anthracene derivatives. The synthetic pathways often focus on achieving aggregation-induced emission (AIE) properties, which enhance fluorescence under specific conditions.

Fluorescent Properties

The compound demonstrates aggregation-induced emission (AIE) behavior, where the fluorescence intensity increases upon aggregation. This property is crucial for applications in biological imaging and sensing:

- Cell Imaging : Studies have shown that derivatives of this compound can be utilized for monitoring cellular changes and biomolecule interactions through fluorescence microscopy techniques .

- Protein Detection : The ability to quantify globular proteins has been demonstrated through fluorometric analyses, making it a valuable tool in biochemical assays .

Case Studies

-

Fluorescence in Viscous Media : Research indicates that the fluorescence of this compound increases significantly in viscous solvents like glycerol. This enhancement is attributed to restricted intramolecular motions that favor radiative decay pathways over non-radiative ones .

Solvent Type Fluorescence Intensity Glycerol High Water Low - pH Sensing Applications : The compound has been tested for its ability to sense pH changes due to its sensitivity to environmental conditions that affect its fluorescent properties. This application is particularly useful in biological systems where pH variations are critical .

Research Findings

Recent studies have highlighted the potential of this compound in various biological contexts:

- Inhibition Studies : While specific inhibition studies related to carcinogenesis have not been extensively documented for this compound alone, related anthracene derivatives have shown promise in inhibiting tumor growth in animal models .

- Structural Analysis : Density functional theory (DFT) calculations have been employed to understand the electronic properties and structure-property relationships of this compound. These studies reveal insights into the molecular orbital distributions that influence its photophysical behavior .

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.